molecular formula C7H16Cl2N2O2S B6238527 N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride CAS No. 2703774-83-6

N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride

Cat. No. B6238527
CAS RN: 2703774-83-6
M. Wt: 263.2
InChI Key:
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Description

“N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride” is a chemical compound with the CAS Number: 2377036-32-1 . It has a molecular weight of 267.24 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of such compounds typically involves nucleophilic addition / elimination reactions between acyl chlorides and amines . The reaction happens in two main stages - an addition stage, followed by an elimination stage. In the addition stage, an amine molecule becomes attached to the carbon in the acyl chloride .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H14N2OS2.2ClH/c1-6(9)8-3-5-11-10-4-2-7;;/h2-5,7H2,1H3,(H,8,9);2*1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride involves the reaction of 3-mercaptopropionic acid with N,N-diisopropylethylamine (DIPEA) to form the corresponding thiolate salt. This intermediate is then reacted with N-(2-chloroethyl)acetamide to form the desired product. The dihydrochloride salt is obtained by treating the product with hydrochloric acid.", "Starting Materials": ["3-mercaptopropionic acid", "N,N-diisopropylethylamine (DIPEA)", "N-(2-chloroethyl)acetamide", "hydrochloric acid"], "Reaction": ["Step 1: React 3-mercaptopropionic acid with N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane to form the corresponding thiolate salt.", "Step 2: Add N-(2-chloroethyl)acetamide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with dichloromethane.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Treat the product with hydrochloric acid to obtain the dihydrochloride salt of N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide."] }

CAS RN

2703774-83-6

Product Name

N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride

Molecular Formula

C7H16Cl2N2O2S

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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